Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate

CAS No.: 942474-80-8

Cat. No.: VC2307584

Molecular Formula: C14H18N2O5

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 942474-80-8 |

|---|---|

| Molecular Formula | C14H18N2O5 |

| Molecular Weight | 294.3 g/mol |

| IUPAC Name | ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate |

| Standard InChI | InChI=1S/C14H18N2O5/c1-2-21-14(18)10-3-4-12(13(9-10)16(19)20)15-7-5-11(17)6-8-15/h3-4,9,11,17H,2,5-8H2,1H3 |

| Standard InChI Key | IJKYVSKTYUQAOF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)N2CCC(CC2)O)[N+](=O)[O-] |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)N2CCC(CC2)O)[N+](=O)[O-] |

Introduction

Chemical Structure and Properties

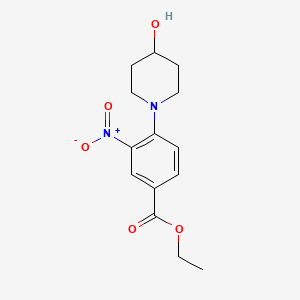

Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate has a complex molecular structure that incorporates several functional groups. The compound contains a benzene ring substituted with an ethyl ester group at the 1-position, a nitro group at the 3-position, and a 4-hydroxypiperidin-1-yl group at the 4-position.

Table 1: Chemical Identity and Structural Information

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate |

| Molecular Formula | C14H18N2O5 |

| Molecular Weight | 294.3 g/mol |

| CAS Registry Number | 942474-80-8 |

| Alternative CAS Number | 328395-19-3 |

| SMILES Notation | CCOC(=O)C1=CC(=C(C=C1)N2CCC(CC2)O)N+[O-] |

| InChI | InChI=1S/C14H18N2O5/c1-2-21-14(18)10-3-4-12(13(9-10)16(19)20)15-7-5-11(17)6-8-15/h3-4,9,11,17H,2,5-8H2,1H3 |

The chemical structure features several key functional groups that contribute to its reactivity and potential applications:

-

Ethyl ester group (-COOC2H5): This group is derived from ethanol and provides ester functionality to the molecule.

-

Nitro group (-NO2): Located at the 3-position of the benzene ring, this group introduces electron-withdrawing properties.

-

4-Hydroxypiperidin-1-yl group: This is a piperidine ring with a hydroxyl substituent at the 4-position, attached to the benzene ring at the 4-position .

Synonyms and Alternative Names

The compound is known by several synonyms in the chemical literature and databases:

Table 2: Synonyms and Alternative Names

| Synonym |

|---|

| Ethyl 3-nitro-4-(piperidin-4-ol-1-yl)benzoate |

| Ethyl 4-(4-hydroxy-1-piperidinyl)-3-nitrobenzoate |

| DTXSID101234334 (Database identifier) |

| MFCD09038308 (MDL number) |

These alternative names reflect the same chemical structure but emphasize different aspects of the molecular arrangement .

| Property | Value/Description |

|---|---|

| Physical State | Solid at room temperature |

| Color | Likely yellow to light brown (typical of nitro compounds) |

| Solubility | Likely soluble in organic solvents (ethanol, methanol, dichloromethane); limited solubility in water |

| Melting Point | Not definitively reported in literature |

The compound contains both polar and non-polar functional groups, which influences its solubility behavior. The presence of the hydroxyl group on the piperidine ring and the nitro group increases polarity, while the ethyl ester and the piperidine ring contribute to its lipophilicity.

Structural Characteristics

Functional Groups

The molecule contains several important functional groups that define its chemical behavior:

-

Aromatic ring: The benzene core provides stability and serves as a scaffold for the attached functional groups.

-

Ethyl ester (-COOC2H5): Located at the 1-position of the benzene ring, this group can undergo hydrolysis, transesterification, and reduction reactions.

-

Nitro group (-NO2): At the 3-position, this electron-withdrawing group activates the ring toward nucleophilic substitution and can be reduced to an amino group.

-

Piperidine ring: A six-membered heterocyclic ring containing nitrogen, attached to the benzene ring at the 4-position.

-

Hydroxyl group (-OH): Attached to the 4-position of the piperidine ring, this group can participate in hydrogen bonding and undergo various transformations .

Structural Comparisons

Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate shares structural similarities with other nitrobenzoate derivatives but has distinct features due to the hydroxypiperidine substituent.

Table 4: Structural Comparison with Related Compounds

| Compound | Similarity | Difference |

|---|---|---|

| Ethyl 4-nitrobenzoate | Contains ethyl ester and nitro group | Lacks piperidine substituent |

| Ethyl 4-hydroxy-3-nitrobenzoate | Contains ethyl ester, nitro group, and hydroxyl functionality | Hydroxyl directly on benzene ring, not on piperidine |

| Ethyl 4-methyl-3-nitrobenzoate | Contains ethyl ester and nitro group in similar positions | Has methyl group instead of hydroxypiperidine |

This comparison highlights the unique structural features of Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate among similar nitrobenzoate derivatives .

Chemical Reactivity

The chemical reactivity of Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate is determined by its functional groups, which can participate in various chemical transformations.

Reactivity of the Ester Group

The ethyl ester functionality can undergo several reactions:

-

Hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid

-

Transesterification with other alcohols

-

Reduction with appropriate reagents to yield aldehydes or alcohols

Reactivity of the Nitro Group

The nitro group at the 3-position:

-

Can be reduced to an amino group using various reducing agents (H2/Pd, Fe/HCl, Sn/HCl)

-

Activates the benzene ring toward nucleophilic aromatic substitution

-

Influences the electronic properties of the entire molecule due to its strong electron-withdrawing effect

Reactivity of the Hydroxypiperidine Moiety

The hydroxypiperidine group offers several reactive sites:

-

The hydroxyl group can undergo esterification, etherification, or oxidation

-

The tertiary amine of the piperidine ring can act as a nucleophile or base

-

The piperidine ring can participate in various transformations typical of heterocyclic amines

Table 5: Key Reactive Sites and Potential Transformations

| Functional Group | Potential Transformations | Typical Reagents/Conditions |

|---|---|---|

| Ethyl Ester | Hydrolysis | NaOH or KOH, H2O/alcohol |

| Ethyl Ester | Transesterification | Other alcohols, acid or base catalyst |

| Nitro Group | Reduction to amine | H2/Pd, Fe/HCl, SnCl2/HCl |

| Hydroxyl Group | Esterification | Acid anhydrides, acid chlorides |

| Hydroxyl Group | Etherification | Alkyl halides, base |

| Piperidine Nitrogen | N-alkylation | Alkyl halides |

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Esterification | 3-nitro-4-halobenzoic acid + ethanol, acid catalyst, heat |

| 2 | Nucleophilic Substitution | Ethyl 3-nitro-4-halobenzoate + 4-hydroxypiperidine, base, aprotic solvent |

| 3 | Purification | Extraction, chromatography, recrystallization |

Reaction Conditions

Based on similar reactions reported for other nitrobenzoate derivatives, the following conditions might be appropriate:

-

The esterification step would likely require acidic conditions, possibly with concentrated sulfuric acid as a catalyst, and refluxing in ethanol.

-

The nucleophilic substitution step would require a base such as potassium carbonate, triethylamine, or pyridine to neutralize the acid formed during the reaction.

-

An aprotic polar solvent such as DMF, DMSO, or acetonitrile would facilitate the nucleophilic substitution reaction .

Analytical Characterization

Several analytical methods can be employed for the characterization and quality control of Ethyl 4-(4-hydroxypiperidin-1-yl)-3-nitrobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR would show characteristic signals for:

-

Ethyl ester group: triplet for CH3 (~1.3-1.4 ppm) and quartet for CH2 (~4.3-4.4 ppm)

-

Aromatic protons: typically in the range of 7.0-8.5 ppm

-

Piperidine ring protons: multiple signals in the 1.5-3.5 ppm range

-

Hydroxyl proton: broad singlet, position variable depending on concentration and solvent

13C NMR would show signals for:

-

Carbonyl carbon of the ester: ~165-170 ppm

-

Aromatic carbons: ~120-150 ppm

-

Ethyl ester carbons: ~14 ppm (CH3) and ~61 ppm (CH2)

-

Piperidine ring carbons: ~25-65 ppm

-

Carbon bearing the hydroxyl group: ~65-70 ppm

Infrared (IR) Spectroscopy

Characteristic absorption bands would include:

-

Ester C=O stretching: ~1700-1730 cm-1

-

NO2 symmetric and asymmetric stretching: ~1350 and ~1530 cm-1

-

O-H stretching: ~3300-3600 cm-1

-

C-O stretching: ~1050-1250 cm-1

-

Aromatic C=C stretching: ~1450-1600 cm-1

Mass Spectrometry

Mass spectrometry would be expected to show:

-

Molecular ion peak at m/z 294 corresponding to the molecular weight

-

Fragmentation patterns characteristic of nitrobenzoates and piperidine derivatives

-

Possible fragments including loss of the ethyl group, loss of NO2, and cleavage of the piperidine ring

Table 7: Analytical Methods for Characterization

| Analytical Technique | Information Provided |

|---|---|

| NMR Spectroscopy (1H, 13C) | Structural confirmation, purity assessment |

| FT-IR Spectroscopy | Functional group identification (NO2, ester, OH) |

| Mass Spectrometry | Molecular weight confirmation, fragmentation pattern |

| HPLC | Purity determination, quantitative analysis |

| Elemental Analysis | Empirical formula confirmation |

| X-ray Crystallography | Solid-state structure, absolute configuration |

| Field | Potential Application | Relevant Structural Feature |

|---|---|---|

| Medicinal Chemistry | Building block for drug synthesis | Piperidine moiety, nitro group, ester functionality |

| Organic Synthesis | Intermediate in multistep syntheses | Multiple functional groups for further derivatization |

| Material Science | Precursor for specialty materials | Aromatic core with multiple substituents |

| Coordination Chemistry | Ligand for metal complexes | Oxygen and nitrogen donors |

| Aspect | Recommendation |

|---|---|

| Personal Protective Equipment | Nitrile gloves, lab coat, safety glasses or goggles |

| Storage | Store in a cool, dry place away from heat sources and oxidizing agents |

| Handling | Use in a well-ventilated area or fume hood; avoid inhalation and skin contact |

| Disposal | Follow local regulations for chemical waste disposal |

| Fire Hazard | Consider as potentially flammable; keep away from ignition sources |

| Toxicity | Assume potential toxicity; avoid ingestion, inhalation, and prolonged skin contact |

Special Considerations

Compounds containing nitro groups can present certain hazards, including potential explosivity under specific conditions and toxicity concerns. The ester group also contributes to flammability. Therefore, standard precautions for handling organic chemicals should be strictly followed when working with this compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume